REACTION_CXSMILES
|
CC#N.[Na+].[I-].C[Si](Cl)(C)C.[Br:11][C:12]1[C:13]2[CH:14]=[C:15]3[C:24]([CH2:26][C:27]([O:29][CH3:30])=[O:28])(O)[CH2:23][CH2:22][N:16]3[C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1.C([O-])(O)=O.[Na+]>CCOCC>[Br:11][C:12]1[C:13]2[CH:14]=[C:15]3[CH:24]([CH2:26][C:27]([O:29][CH3:30])=[O:28])[CH2:23][CH2:22][N:16]3[C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 minutes at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |